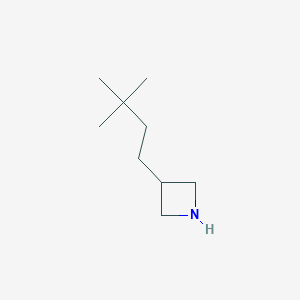

3-(3,3-Dimethylbutyl)azetidine

Description

Overview of Azetidine (B1206935) Chemistry and its Structural Significance

Azetidines are recognized as important building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.orgnih.govmagtech.com.cn Their rigid, three-dimensional structure is a desirable feature in drug design, offering a scaffold that can pre-organize appended functional groups in a defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its basicity is comparable to other cyclic amines. mdpi.com

Historical Development and Key Milestones in Azetidine Synthesis Research

The history of azetidine chemistry dates back over a century, with early methods for their synthesis often being low-yielding and lacking general applicability. orgsyn.org A significant breakthrough was the recognition that the displacement of a leaving group by an intramolecular nitrogen nucleophile is a fundamental approach to forming the azetidine ring. clockss.org

Key milestones in the advancement of azetidine synthesis include:

Reduction of β-lactams (azetidin-2-ones): The readily available β-lactam ring, famous for its presence in penicillin and other antibiotics, can be reduced to the corresponding azetidine. acs.org

Cyclization of γ-aminoalcohols and their derivatives: This has become one of the most common and versatile methods for azetidine synthesis. clockss.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.net

Ring Contraction and Expansion Reactions: Methodologies involving the contraction of five-membered rings (e.g., pyrrolidines) or the expansion of three-membered rings (e.g., aziridines) have also been developed. acs.org

More recent advancements have focused on developing stereoselective and more efficient synthetic routes, including transition-metal-catalyzed C-H activation and novel cycloaddition strategies. rsc.orgorganic-chemistry.org

Rationale for Researching 3-(3,3-Dimethylbutyl)azetidine and its Synthetic Analogs

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the broader context of medicinal chemistry and drug discovery. The azetidine scaffold is considered a "privileged" structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov

The 3-position of the azetidine ring is a common point for substitution to modulate the pharmacological properties of a molecule. The introduction of a 3,3-dimethylbutyl group, also known as a neopentyl group attached via a methylene (B1212753) bridge, serves several purposes:

Introduction of Steric Bulk: The quaternary carbon of the tert-butyl group creates significant steric hindrance, which can be used to probe the size and shape of binding pockets in biological targets.

Increased Lipophilicity: The alkyl nature of the substituent increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The presence of the quaternary carbon can block potential sites of metabolism, leading to a longer biological half-life.

Synthetic analogs with variations in the substituent at the 3-position are crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound in a drug discovery program.

Scope and Objectives of Academic Investigations into Azetidine Ring Systems

Academic research into azetidine ring systems is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is the discovery of new, efficient, and stereoselective methods for the synthesis of a wide range of substituted azetidines. magtech.com.cn This includes the use of catalysis, green chemistry principles, and the development of reactions with broad substrate scope. rsc.org

Exploration of Reactivity: The unique strain-driven reactivity of the azetidine ring continues to be an area of active investigation. rsc.org This includes studying ring-opening reactions, ring expansions, and functionalization of the ring at various positions.

Applications in Medicinal Chemistry: A significant portion of azetidine research is focused on its application as a scaffold in the design and synthesis of new therapeutic agents. nih.govnih.gov Researchers explore how the azetidine core can serve as a bioisostere for other chemical groups and how its substitution pattern can be tuned to achieve desired biological activity.

Use as Chiral Auxiliaries and Ligands: The rigid and chiral nature of some azetidine derivatives makes them attractive candidates for use as chiral auxiliaries or as ligands in asymmetric catalysis.

The collective efforts in these areas aim to expand the synthetic toolbox available to chemists and to fully exploit the potential of the azetidine ring system in various scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

3-(3,3-dimethylbutyl)azetidine |

InChI |

InChI=1S/C9H19N/c1-9(2,3)5-4-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |

InChI Key |

BTGQZMSSFKSXSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC1CNC1 |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of Azetidine Ring Systems

Quantum Chemical Analysis of Ring Strain Energy

The reactivity of azetidines is largely governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol for the parent molecule. rsc.orgrsc.org This value, intermediate between that of the highly reactive aziridines (~27.7 kcal/mol) and the relatively stable pyrrolidines (~5.4 kcal/mol), gives azetidines a unique balance of stability and controlled reactivity. rsc.org Quantum chemical methods are essential for precisely quantifying this strain.

A reliable method for calculating the strain energy of cyclic compounds involves the use of hypothetical isodesmic and homodesmotic reactions. These computational models cancel out errors by ensuring that the number and types of bonds, as well as the atomic valence states, are conserved between reactants and products.

An isodesmic reaction is a reaction in which the number of bonds of each formal type is conserved. A homodesmotic reaction imposes a stricter conservation, requiring that the number of bonds of a given type, when classified by the hybridization of the connected atoms (e.g., C(sp³)–C(sp³), C(sp³)–H), remains constant. The enthalpy change of such a reaction, calculated in silico, corresponds to the strain energy of the cyclic molecule.

For azetidine (B1206935), a hypothetical homodesmotic reaction to calculate its strain energy (SE) could be formulated as follows:

Azetidine + 2 CH₃CH₃ + CH₃NHCH₃ → 2 CH₃CH₂CH₃ + CH₃NHCH₂CH₃

The energy difference between the products and reactants in this balanced equation reveals the energy released from opening the strained ring, thus providing a quantitative measure of the ring strain.

Interactive Data Table 1: Comparison of Ring Strain Energies

| Compound | Ring Size | Class | Typical Strain Energy (kcal/mol) | Computational Approach |

| Cyclopropane | 3 | Carbocycle | ~27.5 | Isodesmic/Homodesmotic Reactions |

| Aziridine (B145994) | 3 | N-Heterocycle | ~27.7 | Isodesmic/Homodesmotic Reactions |

| Cyclobutane | 4 | Carbocycle | ~26.3 | Isodesmic/Homodesmotic Reactions |

| Azetidine | 4 | N-Heterocycle | ~25.4 | Isodesmic/Homodesmotic Reactions |

| Cyclopentane | 5 | Carbocycle | ~6.2 | Isodesmic/Homodesmotic Reactions |

| Pyrrolidine | 5 | N-Heterocycle | ~5.4 | Isodesmic/Homodesmotic Reactions |

Substituents can alter the ring strain of azetidine through both electronic and steric effects. Electron-withdrawing groups, for example, can significantly influence the conformation and energetics of the ring. For the compound 3-(3,3-Dimethylbutyl)azetidine, the substituent is a bulky, sterically demanding alkyl group. This group does not exert strong electronic effects but introduces significant steric hindrance.

Conformational Analysis and Molecular Dynamics

The azetidine ring is not planar. It exists in a puckered conformation to relieve torsional strain. The dynamics of this puckering and the inversion at the nitrogen center are critical to understanding its stereochemistry and reactivity.

The puckered conformation of azetidine is characterized by a dihedral angle (C-N-C-C) that deviates from 0°. The ring can undergo a "ring-flip" between two equivalent puckered conformations. Additionally, the nitrogen atom can undergo pyramidal inversion, a process where the nitrogen and its substituents move through a planar transition state.

Ab initio molecular orbital and NMR studies have investigated these dynamic processes for the parent azetidine molecule. acs.org These studies distinguish between two key energy barriers:

Ring Inversion: The process of one puckered conformation converting to the other.

Nitrogen Inversion: The pyramidal inversion at the nitrogen atom.

For this compound, the two puckered conformations are no longer energetically equivalent. The conformer with the large alkyl group in the equatorial position is strongly favored. The energy barrier for ring inversion would be significantly influenced by the requirement to move this bulky group through a higher-energy axial position during the transition.

Interactive Data Table 2: Conceptual Energy Barriers in Azetidine Dynamics

| Process | Molecule | Description | Typical Calculated Barrier (kcal/mol) |

| Nitrogen Inversion | Azetidine (Parent) | Pyramidal inversion at the nitrogen atom. | ~5-8 |

| Ring Inversion | Azetidine (Parent) | Interconversion between two equivalent puckered forms. | ~1-3 |

| Nitrogen Inversion | 3-Alkyl-Azetidine | Inversion at the nitrogen center. | Expected to be similar to parent. |

| Ring Inversion | 3-Alkyl-Azetidine | Interconversion between non-equivalent (axial/equatorial) forms. | Higher than parent due to steric hindrance in transition state. |

The conformational preferences and inversion barriers dictate the stereochemical behavior of azetidine intermediates in chemical reactions. While the ring strain makes azetidines susceptible to ring-opening reactions, they are considerably more stable than their three-membered aziridine counterparts, allowing them to be isolated and utilized as stable building blocks. rsc.orgrsc.org

Molecular dynamics (MD) simulations can be used to model the time-evolution of the system, providing insight into the stability of different conformers and the pathways for interconversion. nih.gov For this compound, MD simulations would show a strong preference for the equatorial conformer, with the axial form representing a very minor population. The stability of lithiated azetidine intermediates has been rationalized through a combination of DFT calculations and in-situ FT-IR analysis, revealing the complex interplay of nitrogen inversion and carbanion configuration. mdpi.com The stereochemical outcome of reactions at a substituted azetidine ring is thus a direct consequence of these underlying dynamic properties.

Electronic Structure and Reactivity Prediction

The reactivity of the azetidine ring can be predicted by analyzing its electronic structure, particularly the distribution of its frontier molecular orbitals (FMOs). wikipedia.org FMO theory is a cornerstone of reactivity prediction in organic chemistry.

The key electronic features of an azetidine are:

Highest Occupied Molecular Orbital (HOMO): This orbital is typically centered on the lone pair of the nitrogen atom. Its energy level indicates the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy corresponds to greater nucleophilicity.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally associated with the σ* (antibonding) orbitals of the C-N bonds. Its energy level relates to the molecule's ability to act as an electrophile. The strained nature of the ring results in a relatively low-lying LUMO, making the ring susceptible to nucleophilic attack and subsequent ring-opening.

Computational methods like Density Functional Theory (DFT) are routinely used to calculate the energies and spatial distributions of these orbitals. researchgate.netnih.gov For this compound, the HOMO would be localized on the nitrogen, making it the primary site for protonation and reaction with electrophiles. The bulky alkyl substituent, being electronically neutral, would have a minimal effect on the HOMO and LUMO energies but would sterically hinder the approach of reactants to the nitrogen atom and adjacent ring carbons.

Interactive Data Table 3: Conceptual Frontier Molecular Orbital Properties

| Molecule | Orbital | Key Characteristic | Predicted Reactivity |

| Azetidine Derivative | HOMO | Localized on nitrogen lone pair | Nucleophilic at nitrogen (e.g., protonation, alkylation) |

| Azetidine Derivative | LUMO | Associated with C-N σ* orbitals | Electrophilic at carbon atoms (susceptible to ring-opening by nucleophiles) |

| Electrophile (e.g., H⁺) | LUMO | Low-energy, empty orbital | Reacts with the azetidine HOMO |

| Nucleophile (e.g., CN⁻) | HOMO | High-energy, filled orbital | Reacts with the azetidine LUMO, leading to ring-opening |

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the structural and electronic characteristics of molecules like this compound. These studies are crucial for understanding the fundamental nature of the azetidine ring and how it is perturbed by substituents.

DFT calculations consistently show that the azetidine ring is not planar, adopting a puckered conformation to alleviate some of the inherent ring strain. The degree of this puckering is a key geometric parameter. For the parent azetidine, the puckering angle is a well-characterized feature. The introduction of a bulky substituent at the 3-position, such as the 3,3-dimethylbutyl group, is expected to influence this geometry. The steric demand of the t-butyl moiety at the end of the side chain would likely favor a conformation that minimizes steric interactions with the ring. This could manifest as a preference for one puckered conformer over another, and potentially a slight alteration of the puckering angle itself.

Electronic properties, such as charge distribution and frontier molecular orbital (HOMO-LUMO) energies, are also readily calculated using DFT. The nitrogen atom in the azetidine ring is a site of high electron density, making it a nucleophilic center. The presence of an alkyl group at the 3-position, like the 3,3-dimethylbutyl group, is an electron-donating group through an inductive effect. This would be expected to slightly increase the electron density on the ring atoms, including the nitrogen, thereby modulating its basicity and nucleophilicity. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. While the 3,3-dimethylbutyl group is not expected to dramatically alter the HOMO-LUMO gap compared to other simple alkyl groups, DFT can provide precise values to quantify this effect.

Table 1: Representative Calculated Geometric and Electronic Properties of Substituted Azetidines

| Compound | Puckering Angle (degrees) | N Atom Mulliken Charge | HOMO-LUMO Gap (eV) |

| Azetidine (unsubstituted) | ~25-30 | -0.4 to -0.6 | ~5.5-6.0 |

| 3-Methylazetidine (proxy) | ~26-32 | -0.45 to -0.65 | ~5.4-5.9 |

| This compound (expected) | ~26-33 | -0.45 to -0.65 | ~5.4-5.9 |

Note: The values for 3-Methylazetidine are representative based on general DFT studies of alkyl-substituted azetidines. The values for this compound are estimations based on the expected electronic similarity to other alkyl groups.

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This allows for the prediction of viable reaction pathways and the calculation of the associated activation energy barriers. For azetidine systems, reactions often involve either functionalization that retains the ring or ring-opening processes.

Theoretical studies can model various transformations, such as N-alkylation, N-acylation, or C-H functionalization at the 3-position. For this compound, computational models could predict the transition state structures and energy barriers for these reactions. For instance, in an N-alkylation reaction, DFT could be used to compare the energy profiles for the approach of an electrophile to the nitrogen lone pair, providing insights into the reaction kinetics.

Ring-opening reactions are a hallmark of strained heterocycles. DFT calculations can elucidate the mechanisms of these processes, for example, by modeling the approach of a nucleophile and the subsequent cleavage of a C-N bond. The energy barrier for such a reaction is a direct measure of the ring's stability under specific conditions. The presence of the 3,3-dimethylbutyl group would sterically hinder the approach of a nucleophile to the C2 and C4 positions, potentially influencing the regioselectivity of ring-opening.

Table 2: Calculated Activation Energies for Representative Azetidine Reactions

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| N-Protonation | Azetidine | DFT (B3LYP) | Low barrier |

| Ring opening by a nucleophile | N-protonated azetidine | DFT | ~15-25 |

| C-H activation at C3 | 3-Alkylazetidine | DFT | High barrier without catalyst |

Note: These are generalized values from computational studies on azetidine and its simple derivatives and are intended to be illustrative.

Bond Dissociation Energies and Thermal Stability

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. Bond dissociation energy (BDE) is the energy required to homolytically cleave a bond. Computational methods can provide reliable estimates of BDEs for all the bonds within a molecule, offering a picture of its likely points of fragmentation upon heating.

For this compound, the C-N bonds within the strained four-membered ring are expected to be weaker than those in an unstrained acyclic amine. This is a direct consequence of the ring strain. DFT calculations can quantify the BDEs of the C2-N and C4-N bonds. The C-C bonds of the 3,3-dimethylbutyl substituent, particularly the bond connecting the side chain to the ring and the sterically crowded C-C bond within the t-butyl group, are also of interest. The BDE of the C3-H bond is another important parameter, as it relates to the ease of radical abstraction from this position.

Table 3: Representative Calculated Bond Dissociation Energies (BDEs) for Azetidine Systems

| Bond | Model Compound | Calculated BDE (kcal/mol) |

| C2-N | Azetidine | ~60-70 |

| C3-H | Azetidine | ~95-100 |

| C-C (in side chain) | Propylazetidine (proxy) | ~80-85 |

Note: These are approximate values based on computational studies of related small-ring heterocycles and alkanes.

Theoretical Insights into Regioselectivity and Stereoselectivity

When a substituted azetidine undergoes a reaction, questions of regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) often arise. Computational chemistry is an invaluable tool for understanding and predicting these outcomes.

For a molecule like this compound, reactions involving the ring can, in principle, occur at the nitrogen, C2, C3, or C4 positions. Theoretical models can be used to compare the activation energies for reactions at these different sites. For example, in a ring-opening reaction initiated by a nucleophile, DFT calculations can determine the energy barriers for attack at C2 versus C4. The steric bulk of the 3-(3,3-dimethylbutyl) group would be expected to significantly disfavor nucleophilic attack at the adjacent C2 and C4 positions, thereby directing the reaction to the less hindered site.

Stereoselectivity is also amenable to computational investigation. If a reaction creates a new stereocenter, theoretical calculations can be used to predict which diastereomer or enantiomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The lower energy transition state will correspond to the major product. For reactions at the 3-position of this compound, the bulky substituent will play a crucial role in directing the approach of reagents, leading to a high degree of stereocontrol. Computational studies can model the non-covalent interactions (e.g., steric repulsion) in the transition state that are responsible for this selectivity.

Table 4: Factors Influencing Regio- and Stereoselectivity in 3-Alkyl-Azetidine Reactions from Theoretical Studies

| Selectivity Type | Influencing Factor | Computational Insight |

| Regioselectivity | Steric hindrance | Calculation of transition state energies for attack at different ring positions. |

| Electronic effects | Analysis of partial charges and frontier orbital coefficients. | |

| Stereoselectivity | Steric hindrance of substituent | Modeling of diastereomeric transition states to determine the lowest energy pathway. |

| Conformation of the azetidine ring | Identification of the most stable reactant conformer and its influence on the transition state geometry. |

Applications of Azetidine Derivatives in Advanced Chemical Synthesis and Materials Science

Azetidines as Scaffold Building Blocks in Organic Synthesis

The strained four-membered ring of azetidines makes them valuable intermediates in organic synthesis. They can serve as rigid templates or undergo ring-opening reactions to introduce specific functionalities into larger, more complex molecules.

Synthesis of Complex Molecular Architectures

Azetidines are employed as building blocks for creating intricate molecular structures, often found in pharmaceuticals and natural products. The synthesis of functionalized azetidines can be achieved through various methods, including photocycloaddition reactions (the aza Paternò–Büchi reaction) and catalyzed intramolecular aminolysis of epoxides. rsc.orgfrontiersin.org These methods allow for the construction of the azetidine (B1206935) core, which can then be further elaborated. The 3-(3,3-Dimethylbutyl)azetidine structure, with its neopentyl-like side chain, offers a lipophilic handle that can be strategically incorporated into larger molecules to modulate properties such as solubility and binding affinity.

Utility in Exploring Chemical Space through Conformationally Rigid Scaffolds

The defined, non-planar geometry of the azetidine ring provides a rigid scaffold that is highly sought after in drug discovery. This rigidity helps to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. nih.gov The incorporation of azetidine scaffolds is a key strategy for developing CNS-focused chemical libraries. nih.gov The This compound moiety can be used to introduce a specific three-dimensional vector into a molecule, allowing for a systematic exploration of the surrounding chemical space to optimize interactions with a target protein.

Role in Polymer Science

The reactivity of the azetidine ring also lends itself to applications in polymer chemistry, where it can be used as a monomer or as a functional group to modify polymer properties.

Azetidines as Monomers for Polymerization

Azetidines can undergo ring-opening polymerization (ROP), typically through cationic or anionic mechanisms, to produce polyamines (specifically, linear poly(trimethylenimine) derivatives). researchgate.netrsc.org The nature of the substituent on the azetidine ring can influence the polymerization process and the properties of the resulting polymer. For instance, the polymerization of N-sulfonylated azetidines has been shown to produce linear polymers with controlled molecular weights. nih.gov While not specifically documented for This compound , its structure is amenable to similar polymerization reactions, potentially yielding polymers with unique thermal and mechanical properties conferred by the bulky dimethylbutyl side group.

Research on Azetidine Polymerization

| Polymerization Type | Monomer Example | Key Features |

|---|---|---|

| Cationic ROP | Azetidine, N-alkylazetidines | Can lead to "living" polymers; polymerization rate is influenced by monomer basicity. researchgate.net |

| Anionic ROP | N-(methanesulfonyl)azetidine | Occurs at elevated temperatures; can result in branched polymers due to chain transfer. rsc.org |

Engineering Polymeric Materials with Azetidine Units

Beyond serving as primary monomers, azetidine units can be incorporated into polymer side chains to create reactive materials. Polymers containing pendant azetidine or azetidinium groups can be synthesized by polymerizing acrylic or methacrylic esters of hydroxy-azetidines. ugent.be These functional polymers can be water-soluble and may cross-link at elevated temperatures, making them suitable for applications in coatings, adhesives, and hydrogels. The This compound moiety, if converted to a suitable monomer, could be used to engineer polymers with tailored hydrophobicity and reactivity.

Catalytic Applications of Azetidine-Derived Structures

The development of efficient synthetic routes to azetidines often involves catalysis, for example, using Lewis acids like La(OTf)₃ to promote intramolecular cyclization or employing photo-induced copper catalysis. nih.govnih.gov Conversely, chiral azetidine-containing structures can themselves serve as ligands or catalysts in asymmetric synthesis. The rigid framework of the azetidine ring can create a well-defined chiral environment around a metal center, facilitating stereoselective transformations. While specific catalytic applications for derivatives of This compound have not been reported, its structure represents a scaffold that could be functionalized to create novel catalysts for a range of chemical reactions.

Design and Synthesis of Chiral Azetidine-Based Ligands for Asymmetric Catalysis

While specific research on the design and synthesis of chiral ligands derived from this compound is not extensively documented in publicly available literature, the broader class of chiral azetidine derivatives serves as a significant platform for the development of ligands for asymmetric catalysis. researchgate.netbirmingham.ac.uk The inherent conformational rigidity of the four-membered ring, combined with the stereochemical information from its substituents, makes the azetidine scaffold a valuable building block for creating effective chiral environments around a metal center. semanticscholar.orgchemrxiv.orgnih.gov

The synthesis of chiral azetidines often begins from readily available chiral precursors, such as amino acids, or through asymmetric synthesis methodologies. nih.gov One common strategy involves the cyclization of chiral γ-amino alcohols or other appropriately functionalized open-chain precursors. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Another approach is the use of enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral catalyst to produce chiral diols, which can then be converted to the corresponding C₂-symmetrical cyclic amines. organic-chemistry.org

Once the chiral azetidine core is formed, it can be further modified to create ligands with specific properties. For example, a series of enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and successfully employed as ligands in copper-catalyzed Henry reactions. semanticscholar.orgchemrxiv.orgnih.gov In these ligands, the cis-geometry of the ring substituents creates a concave and rigid structure that can effectively influence the stereochemical outcome of the reaction. chemrxiv.org Computational studies have highlighted the crucial role of the substituents on the azetidine ring in determining the enantioselectivity of the catalytic process. semanticscholar.orgchemrxiv.orgnih.gov

The effectiveness of these chiral azetidine-based ligands is often evaluated in various asymmetric transformations. The table below summarizes the performance of a representative chiral azetidine ligand in a copper-catalyzed Henry reaction.

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | 5 | 24 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | 5 | 24 | 90 | 95 |

| 3 | Cyclohexanecarboxaldehyde | 5 | 48 | 75 | >99 |

| 4 | Isobutyraldehyde | 5 | 48 | 70 | >99 |

This table is a representative example based on findings for 2,4-cis-disubstituted amino azetidine ligands in copper-catalyzed Henry reactions and does not represent data for this compound specifically. semanticscholar.orgchemrxiv.orgnih.gov

The development of new synthetic routes to access structurally diverse and enantiomerically pure azetidines continues to be an active area of research, as these compounds are key to advancing the field of asymmetric catalysis. organic-chemistry.orgnsf.gov

Organocatalytic Systems Featuring Azetidine Moieties

Azetidine moieties are not only components of chiral ligands for metal-based catalysis but are also featured in purely organic catalytic systems. researchgate.net Their strained ring structure and the stereochemical information they carry can be harnessed to create effective organocatalysts. While specific organocatalytic systems featuring the this compound scaffold are not prominent in the literature, the general principles can be understood through related azetidine-containing systems.

A significant area where azetidine moieties play a role is in catalysis involving azetidinium salts. These charged species can be generated in situ and participate in a variety of transformations. For example, the organocatalytic enantioselective semanticscholar.orgchemrxiv.org-Stevens rearrangement of azetidinium salts has been reported. researchgate.netacs.orgchemrxiv.orgresearchgate.net In this process, an isothiourea Lewis base organocatalyst is used to induce a ring expansion of the azetidinium salt to generate chiral 4-alkylideneproline derivatives with high yield and good enantiomeric ratios. researchgate.netacs.orgchemrxiv.org

The reaction mechanism involves the formation of an ylide from the azetidinium salt, which then undergoes a stereochemically controlled rearrangement. The chiral organocatalyst is responsible for differentiating between the enantiotopic faces of the intermediate, leading to an enantiomerically enriched product. chemrxiv.org

Below is a table summarizing the results of an organocatalyzed enantioselective semanticscholar.orgchemrxiv.org-Stevens rearrangement of a representative azetidinium salt.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Isothiourea A | Toluene | -20 | 80 | 88:12 |

| 2 | Isothiourea B | CH₂Cl₂ | -40 | 85 | 90:10 |

| 3 | Cinchona Alkaloid | THF | -20 | 65 | 50:50 |

| 4 | Isothiourea B (recrystallized product) | CH₂Cl₂ | -40 | 78 | >99.5:0.5 |

This table is a representative example based on findings for the organocatalytic enantioselective semanticscholar.orgchemrxiv.org-Stevens rearrangement of azetidinium salts and does not represent data for this compound specifically. acs.orgchemrxiv.org

Furthermore, azetidinium salts are recognized for their versatility as intermediates in organic synthesis due to the strain in their four-membered ring, which facilitates ring-opening reactions with various nucleophiles. nih.gov The development of efficient synthetic routes, including continuous-flow processes, for the on-demand synthesis of azetidinium salts is expanding their accessibility and application in organocatalysis and beyond. nih.gov

Emerging Applications in High Energy Density Materials (General Azetidine Class)

The strained four-membered ring of the azetidine skeleton makes it a candidate for inclusion in high-energy-density materials (HEDMs). The inherent ring strain contributes to a higher heat of formation, which is a desirable characteristic for energetic materials. By incorporating explosophoric groups, such as nitro (NO₂) or nitroimine (=NNO₂) moieties, onto the azetidine ring, its energetic properties can be significantly enhanced.

Theoretical studies have been conducted on nitroimine-substituted azetidines to evaluate their potential as HEDMs. These computational analyses investigate properties such as heats of formation, bond dissociation energies, molecular densities, detonation velocities, and detonation pressures. The findings suggest that certain nitroimine derivatives of azetidine could exhibit detonation performances superior to that of the widely used explosive RDX. The stability of these compounds is influenced by the strength of the covalent bonds within the four-membered ring and the presence of intramolecular hydrogen bonds.

The introduction of azetidine structures into polycyclic energetic compounds is another strategy being explored. Combining the strained azetidine ring with stable, nitrogen-rich heterocyclic structures like 1,2,4-triazole (B32235) has been shown to be an effective approach for designing new polycyclic energetic materials. This combination can lead to compounds with high crystal densities and improved thermal stability, with decomposition temperatures exceeding 200 °C.

Recent advances in synthetic methodologies have also enabled the practical synthesis of novel azetidine-based energetic materials. For example, a visible light-mediated aza Paternò–Büchi reaction has been utilized for the scalable synthesis of various nitroazetidines. These materials have demonstrated promising properties, including higher densities, better oxygen balances, and improved detonation characteristics when compared to some current state-of-the-art energetic materials. The stereochemistry of the substituents on the azetidine ring has been found to have a significant impact on the physical and energetic properties of these compounds.

Below is a data table comparing the calculated properties of a theoretical nitroimine-substituted azetidine derivative with the established energetic material RDX.

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| RDX | 1.82 | +61.5 | 8.75 | 34.0 |

| Nitroimine-Azetidine Derivative F (Theoretical) | 1.91 | +450.2 | 9.38 | 39.8 |

Data for the Nitroimine-Azetidine Derivative F is based on theoretical calculations at the G3MP2 level.

Sustainability Aspects in Azetidine Chemistry: Green Synthesis and Process Intensification

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of chemical compounds, including azetidine derivatives. Green chemistry principles are being applied to azetidine synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One of the key areas of progress in the sustainable synthesis of azetidines is the development of catalytic methods that avoid the use of stoichiometric reagents. For example, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgelsevierpure.com This catalytic approach is advantageous as it operates under mild conditions and tolerates a range of functional groups. frontiersin.orgelsevierpure.com

Process intensification, particularly through the use of continuous flow chemistry, represents another significant advancement in the sustainable production of azetidines and their precursors. nih.gov Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability by extending the operation time. nih.gov For instance, a photochemical flow synthesis of 3-hydroxyazetidines via a Norrish-Yang cyclization has been developed. This method allows for the multi-gram scale production of these valuable compounds with high reproducibility and short residence times, overcoming the limitations of long reaction times and dilute conditions often required in batch photochemical reactions.

The synthesis of azetidinium salts, which are important intermediates, has also been optimized using continuous-flow technology. nih.gov A rapid flow process for the synthesis of azetidinium salts from the reaction of secondary amines with epichlorohydrin (B41342) has been shown to be more efficient, providing higher yields in shorter reaction times compared to batch methods. nih.gov This approach also simplifies the process by automating the addition of reagents, which can be a time-consuming and potentially hazardous operation in batch mode. nih.gov

The table below provides a comparison of a batch versus a continuous flow process for the synthesis of a representative azetidinium salt.

| Parameter | Batch Process | Continuous Flow Process |

| Reaction Time | 12 hours | 30 minutes |

| Temperature | 80 °C | 100 °C |

| Yield | 65% | 85% |

| Scalability | Limited | Readily scalable |

| Safety | Manual addition of reactive reagents | Automated, controlled mixing |

This table is a representative example based on findings for the synthesis of azetidinium salts and does not represent data for this compound specifically. nih.gov

Advanced Analytical and Spectroscopic Research Techniques for Azetidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(3,3-Dimethylbutyl)azetidine in solution. High-resolution ¹H and ¹³C NMR would confirm the connectivity of atoms, while 2D NMR techniques would provide crucial information about spatial relationships and stereochemistry.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The azetidine (B1206935) ring protons typically appear as multiplets in the range of 2.0-4.0 ppm due to complex spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be shifted further downfield compared to the proton on C3. The signals from the 3,3-dimethylbutyl (neohexyl) side chain would be characteristic: a sharp singlet integrating to nine protons for the tert-butyl group around 0.9 ppm, and multiplets for the two methylene (B1212753) groups connecting the tert-butyl group to the azetidine ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the azetidine ring are expected to resonate in the aliphatic region, with the carbons bonded to the nitrogen (C2 and C4) appearing around 40-60 ppm. The substituted C3 carbon would have a distinct chemical shift. For the side chain, the quaternary carbon of the tert-butyl group would appear around 30 ppm, and the three equivalent methyl carbons would produce a single signal around 29 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are hypothetical and based on typical chemical shifts for analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~ 0.90 | Singlet | 9H |

| -CH₂-C(CH₃)₃ | ~ 1.30 | Multiplet | 2H |

| Azetidine-C3-CH₂- | ~ 1.75 | Multiplet | 2H |

| Azetidine-C3-H | ~ 2.50 | Multiplet | 1H |

| Azetidine-C2-H₂, C4-H₂ | ~ 3.50 - 3.80 | Multiplet | 4H |

| Azetidine-NH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are hypothetical and based on typical chemical shifts for analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~ 29.5 |

| -C(CH₃)₃ | ~ 30.0 |

| -CH₂-C(CH₃)₃ | ~ 48.0 |

| Azetidine-C3-CH₂- | ~ 35.0 |

| Azetidine-C3 | ~ 38.0 |

| Azetidine-C2, C4 | ~ 55.0 |

2D NMR Techniques (e.g., NOESY) for Stereochemical Assignment

For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY could reveal spatial correlations between the protons of the side chain and the protons on the azetidine ring, helping to define the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent would be the N-H stretching vibration of the secondary amine in the azetidine ring, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aliphatic CH₂ and CH₃ groups would be observed just below 3000 cm⁻¹. The presence of the strained four-membered ring may also give rise to characteristic C-N stretching and ring deformation vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound Data are hypothetical and based on typical vibrational frequencies for the functional groups present.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Azetidine) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| CH₂ (Azetidine) | Scissor | ~ 1450 |

| C-N (Azetidine) | Stretch | 1100 - 1250 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₁₀H₂₁N.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions. The subsequent fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the tert-butyl group (a loss of 57 Da), which is a common and stable carbocation. Cleavage of the azetidine ring (α-cleavage) adjacent to the nitrogen atom is also a probable fragmentation pathway, yielding specific charged fragments that can be used to confirm the structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be synthesized and isolated as a suitable crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group. This method stands as the ultimate proof of structure, validating the interpretations derived from spectroscopic data.

In Situ Spectroscopic Monitoring of Azetidine Reactions (e.g., FT-IR)

The synthesis of azetidines can be monitored in real-time using in situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked over time without the need for sampling.

For a reaction forming this compound, one could monitor the disappearance of characteristic vibrational bands of the starting materials and the simultaneous appearance of key bands corresponding to the product, such as the azetidine N-H and C-N stretches. This real-time data allows for precise determination of reaction kinetics, endpoints, and the potential detection of transient intermediates, leading to a deeper understanding and optimization of the synthetic process.

Future Directions and Emerging Research Avenues for 3 3,3 Dimethylbutyl Azetidine and Azetidine Chemistry

Development of Innovative Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 3-substituted azetidines is a significant area of interest, particularly for applications in medicinal chemistry and materials science. Future research will likely focus on developing novel, efficient, and highly stereoselective methods to access specific stereoisomers of 3-(3,3-Dimethylbutyl)azetidine.

Recent advancements in asymmetric catalysis offer promising routes. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov Adapting such methodologies to introduce an alkyl group at the 3-position could be a viable strategy. Another innovative approach is the [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent stereocontrol. nih.gov Further research could explore the adaptation of these methods for the synthesis of 3-alkylazetidines like the target compound.

| Synthetic Strategy | Description | Potential for this compound |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., copper-based) to control the stereochemical outcome of the reaction. | High potential for creating specific enantiomers of the target molecule. |

| [3+1] Ring Expansion | Reaction of a three-atom component (e.g., methylene aziridine) with a one-atom component (e.g., carbene) to form the four-membered ring. | Could provide a route to highly substituted and stereochemically defined analogs. |

| Chiral Pool Synthesis | Starting from readily available chiral molecules to build the azetidine (B1206935) ring. | A traditional but reliable method if a suitable chiral precursor can be identified. |

Exploration of Novel Reactivity Patterns Driven by Ring Strain

The reactivity of azetidines is largely governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. arxiv.org This strain can be harnessed to drive unique chemical transformations. Future research on this compound could focus on exploring novel ring-opening reactions to generate functionalized acyclic amines.

Nucleophilic ring-opening is a major reaction pathway for azetidines, and the regioselectivity is often influenced by the substituents on the ring. magtech.com.cn For a 3-substituted azetidine, the reaction's outcome with various nucleophiles would be of fundamental interest. Furthermore, enantioselective ring-opening reactions promoted by chiral catalysts could provide access to valuable chiral building blocks. acs.org The bulky 3,3-dimethylbutyl group would likely exert a significant steric influence on these reactions, leading to potentially unique selectivity.

| Cyclic Amine | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 27 |

| Azetidine | 26 |

| Pyrrolidine | 6 |

| Piperidine | 0 |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and materials discovery. acellera.com These computational tools can predict molecular properties, reaction outcomes, and even design novel synthetic pathways. For a molecule like this compound, where experimental data may be limited, AI and ML could be particularly valuable.

Machine learning models can be trained on large datasets of known chemical reactions to predict the feasibility and outcome of new transformations. researchgate.net This could be used to design an optimal synthetic route to this compound, minimizing trial-and-error in the laboratory. Furthermore, ML models are increasingly used to predict the physicochemical and biological properties of small molecules. acellera.com By inputting the structure of this compound into such models, researchers could gain insights into its potential applications, for example, in drug discovery or materials science, and prioritize experimental investigations. mit.edu

Expansion of Azetidine Applications in Non-Traditional Chemical Fields

While azetidines are well-established in medicinal chemistry, their unique properties are leading to their exploration in other areas. nih.gov Future research could investigate the potential of this compound and its derivatives in materials science and agrochemicals.

In polymer chemistry, the ring-opening polymerization of azetidines can produce polyamines with interesting properties. rsc.orgutwente.nl The 3-(3,3-dimethylbutyl) substituent could influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. Azetidine-containing polymers have potential applications as coatings, adhesives, and in biomedical devices. rsc.org In the field of agrochemicals, nitrogen-containing heterocycles are common motifs in pesticides and herbicides. chemrxiv.org The specific lipophilicity and steric bulk of the 3-(3,3-dimethylbutyl) group might confer desirable properties for agrochemical applications, such as enhanced efficacy or improved environmental stability.

Sustainable and Energy-Efficient Synthesis Protocols for Azetidine Derivatives

The development of green and sustainable chemical processes is a major goal of modern chemistry. Future research on the synthesis of this compound will likely focus on methods that are more environmentally friendly and energy-efficient than traditional approaches.

Photocatalysis is a rapidly developing field that uses visible light to drive chemical reactions, often under mild conditions. nih.gov Photocatalytic methods for the synthesis of azetidines, such as [2+2] cycloadditions and radical strain-release reactions, have been reported. chemrxiv.orgacs.org These approaches offer a greener alternative to traditional thermal reactions.

Continuous flow chemistry is another sustainable technology that offers advantages such as improved safety, better reaction control, and easier scalability. acs.org The synthesis of substituted azetidines using flow chemistry has been demonstrated and could be adapted for the production of this compound, potentially leading to a more efficient and sustainable manufacturing process. uniba.itacs.org

| Sustainable Method | Key Advantages | Applicability to Azetidine Synthesis |

| Photocatalysis | Uses visible light as an energy source, mild reaction conditions, reduces waste. | Demonstrated for various azetidine syntheses, including cycloadditions. chemrxiv.orgnih.govacs.org |

| Continuous Flow Chemistry | Improved safety, precise control over reaction parameters, enhanced scalability, potential for automation. | Successfully applied to the synthesis of functionalized azetidines. acs.orguniba.itacs.org |

| Use of Greener Solvents | Reduces environmental impact of chemical processes. | Can be incorporated into both photocatalytic and flow chemistry setups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.